molecular formula C16H11N3O4S B137231 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone CAS No. 303776-73-0

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Cat. No. B137231
M. Wt: 341.3 g/mol
InChI Key: UHLOAZFVBKSGKL-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives has been explored in various studies. One approach involves the condensation of 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, followed by cyclization of the resulting carboxamides to yield quinazolin-4(3H)-ones with potential biological activity . Another study focused on the synthesis of these derivatives as potential anti-HCV drugs, targeting the NS5B polymerase, and discussed their inhibitory activity . Modifications to the benzo rings of these quinolinones into heteroaromatic systems were also investigated to enhance their physicochemical properties and potency as inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray analysis. For instance, the structure of quinolino[4,5-bc][1,5]benzoxazepines was elucidated, which are derivatives obtained from the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino-substituted heterocycles . Although not directly related to the target compound, this study provides insight into the structural analysis of complex heterocyclic systems that could be analogous to the 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives.

Chemical Reactions Analysis

The chemical reactivity of similar quinolinone derivatives has been explored. For example, the chemistry of 5H-benzoxazolo[3,2-a]quinolin-5-ones was studied, demonstrating their utility as synthons for the preparation of novel quinoline derivatives . Additionally, the synthesis of novel quinolinone derivatives from 2-phenylquinolin-4(1H)-ones using sodium dichloroisocyanurate was reported, highlighting the diverse reactivity of quinolinone compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives are not detailed in the provided papers, the studies do mention the biological activity of related compounds. For instance, some synthesized quinazolin-4(3H)-ones showed marked activity against Gram-positive and Gram-negative bacteria . The modification of benzo rings to heteroaromatic systems in similar compounds was aimed at enhancing their physicochemical properties, which suggests that these properties are crucial for their biological activity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Potency as HCV Inhibitors

    This compound, when modified into heteroaromatic systems, has shown potential as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. The modifications aim to enhance its physicochemical properties and potency profile (Tedesco et al., 2009).

  • Role in Discovering Potent HCV Inhibitors

    A class of these compounds, including the specified chemical, demonstrated significant inhibition of HCV polymerase enzymatic activity. This led to the discovery of a specific inhibitor, which showed excellent potency in biochemical and cellular assays, highlighting its potential as a clinical candidate for HCV treatment (Tedesco et al., 2006).

  • Antiviral Drug Development

    Research on derivatives of this compound as potential anti-HCV drugs targeting NS5B polymerase has been conducted. Their synthesis, along with inhibition and replicon activity, is a significant focus in developing new antiviral drugs (Wang et al., 2009).

Antibacterial Activity

  • Activity Against Bacteria: Some derivatives synthesized from this compound have been tested and shown marked activity against bacteria like Bacillus subtilis. This highlights its potential application in developing antibacterial agents (Zia-ur-Rehman et al., 2006).

Molecular Modelling and Analysis

  • Molecular Docking Studies for HCV Inhibitors: Molecular docking and dynamics studies have been carried out on derivatives, including the specified compound, targeting the NS5B protein of HCV. This research provides insights for designing potent anti-HCV molecules (Malathi et al., 2019).

Miscellaneous Applications

  • Synthesis of Novel Compounds

    The compound has been used in synthesizing new biologically active substances, including 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones. Such research expands the potential applications in various medicinal fields (Ukrainets et al., 2017).

  • Antioxidant and Antimicrobial Studies

    Novel derivatives of this compound have been synthesized and shown antioxidant and antimicrobial properties, indicating its versatility in pharmaceutical applications (Ahmad et al., 2012).

properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPRBRAQYOKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 3
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 4
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 5
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 6
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Citations

For This Compound
2
Citations
P Zhan, X Liu, ED Clercq - Current medicinal chemistry, 2008 - ingentaconnect.com
Benzo/heterothiadiazine dioxides have been identified as important fused heterocyclic systems possessing a broad spectrum of biological activities and potential pharmacological …
Number of citations: 37 www.ingentaconnect.com
DM Fitch, KA Evans, D Chai, KJ Duffy - Organic Letters, 2005 - ACS Publications
An efficient two-pot, asymmetric synthesis of benzothiadiazine-substituted tetramic acids is reported. Starting from commercially available α-amino acids or esters, reductive amination …
Number of citations: 41 pubs.acs.org

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